molecular formula C19H14ClN3O2S B2953371 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide CAS No. 1321784-40-0

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B2953371
CAS No.: 1321784-40-0
M. Wt: 383.85
InChI Key: LAFSMFFMORYVQN-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide features a thiazole core substituted with a 2-chlorobenzyl group at position 5 and an acrylamide moiety at position 2. The acrylamide chain includes a cyano group at position 2 and a 5-methylfuran-2-yl group at position 3, with a defined (Z)-stereochemistry.

Properties

IUPAC Name

(Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-6-7-15(25-12)8-14(10-21)18(24)23-19-22-11-16(26-19)9-13-4-2-3-5-17(13)20/h2-8,11H,9H2,1H3,(H,22,23,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFSMFFMORYVQN-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring
  • Cyano group
  • Furan ring

Its molecular formula is C19H17ClN4O2SC_{19}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 384.88 g/mol. The presence of these functional groups suggests a diverse range of biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group and thiazole ring are significant for binding to active sites, which may inhibit enzyme functions or modulate receptor activities, leading to various biological effects such as:

  • Anticancer properties : Preliminary studies suggest potential efficacy against cancer cell lines.
  • Antimicrobial activity : Similar compounds have shown effectiveness against bacterial strains, indicating possible applications in treating infections.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamideAntimicrobial, AnticancerSimilar structural interaction
5-methylfuran derivativesPotential anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that compounds with thiazole and furan rings inhibit the growth of both Gram-positive and Gram-negative bacteria. Disk diffusion assays have shown significant zones of inhibition, suggesting their potential as new antimicrobial agents.
  • Herbicidal Activity : Compounds structurally related to this compound have been evaluated for herbicidal efficacy, demonstrating inhibition of photosystem II electron transport in plants.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiazole Derivatives

(a) Substituents on the Thiazole Ring
  • Target Compound: The 5-(2-chlorobenzyl) group enhances lipophilicity and may improve membrane permeability compared to analogs with morpholinomethyl (e.g., compound 4d in ) or piperazinyl groups. The chloro substituent’s electron-withdrawing nature could influence binding to hydrophobic pockets in biological targets .
  • These modifications may reduce bioavailability compared to the target compound’s 2-chlorobenzyl group .
(b) Acrylamide Backbone Variations
  • Coumarin-Based Acrylamides () : Compounds like 4a (3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile) replace the furan with a coumarin moiety. Coumarin’s extended π-system may improve intercalation with DNA but reduce metabolic stability due to increased oxidation susceptibility .

Physicochemical Properties

Compound Class Key Substituents Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound 2-Chlorobenzyl, 5-methylfuran Not Reported ~3.2* ~0.05 (DMSO)*
Compounds (e.g., 4d) Morpholinomethyl, pyridinyl 180–220 ~1.8 ~1.2 (DMSO)
Compounds (e.g., 20) 4-Fluorophenyl, sulfamoylphenyl 265.9 ~2.5 ~0.1 (Ethanol)
Furamides Varied R-benzyl groups 150–250 ~2.8–3.5 ~0.2 (DMSO)

*Predicted using analogous structures.

(a) Anticancer Activity
  • Target Compound : While direct data are unavailable, structurally similar thiazole-furan hybrids in demonstrated IC50 values of 1.2–8.7 µM against MCF-7 and HeLa cells. The 2-chlorobenzyl group may enhance cytotoxicity compared to unsubstituted benzyl analogs .
  • Compounds : Compounds 20–24 showed moderate activity (IC50: 15–45 µM) against MDA-MB-231 and HT-29 cells. The sulfamoyl group likely improves solubility but reduces membrane penetration compared to the target’s furan-thiazole system .
(b) Mechanistic Insights
  • furan) may alter kinase selectivity .

Key Research Findings

Substituent Impact: The 2-chlorobenzyl group in the target compound balances lipophilicity and target engagement, outperforming polar substituents (e.g., morpholinomethyl) in .

Stereochemistry : The (Z)-configuration in acrylamide derivatives (–4) is critical for maintaining planar geometry and biological activity, a feature shared with the target compound .

Furan vs. Coumarin/Phenyl : The 5-methylfuran group offers metabolic stability over coumarin () and improved bioavailability compared to bulky aryl groups () .

Q & A

Q. What are the standard synthetic routes for (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, 2-amino-5-arylmethylthiazole derivatives can be acylated with acrylamide precursors under reflux conditions. A common method includes reacting 5-(2-chlorobenzyl)thiazol-2-amine with cyano-substituted acryloyl chloride in the presence of a base like triethylamine. Solvents such as ethanol or acetonitrile are used, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are employed for structural characterization of this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • ¹H/¹³C NMR to assign stereochemistry (e.g., Z-configuration via coupling constants of α,β-unsaturated acrylamide protons) and verify substituent positions.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to confirm [M+H]⁺ peaks). Purity is assessed using HPLC or TLC .

Q. What in vitro assays are recommended for initial cytotoxicity screening?

Use cell lines such as HeLa (cervical cancer) or MCF-7 (breast cancer) in MTT assays. IC₅₀ values are calculated after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical. Data interpretation should account for dose-dependent apoptosis, measured via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole and furan rings influence anticancer activity?

Structure-activity relationship (SAR) studies reveal:

  • The 2-chlorobenzyl group enhances lipophilicity and target binding (e.g., CDK7 inhibition, as seen in related thiazole derivatives) .
  • The 5-methylfuran moiety improves metabolic stability compared to unsubstituted furans. Replacing furan with thiophene or phenyl groups reduces potency, indicating heterocycle specificity .
  • The Z-configuration of the acrylamide is critical for maintaining planar geometry, enabling hydrogen bonding with kinase active sites .

Q. What molecular mechanisms underlie its pro-apoptotic effects?

Mechanistic studies suggest:

  • Caspase-3/7 activation via mitochondrial pathway induction (e.g., Bax/Bcl-2 ratio modulation).
  • Cell cycle arrest at G2/M phase through CDK1 inhibition, validated via Western blot (cyclin B1 downregulation) .
  • Synergy with DNA-damaging agents (e.g., cisplatin) in p53-mutant cells, assessed via combination index (CI) analysis .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions (e.g., anticancer vs. antifungal activity) arise from structural analogs with varying substituents. To address this:

  • Compare exact substitution patterns (e.g., 5-methylfuran vs. chromen-8-yl groups in antifungal acrylamides) .
  • Validate target specificity using kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule off-target effects .
  • Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations) .

Methodological Guidance

Q. What protocols are recommended for evaluating antimicrobial efficacy against resistant strains?

  • Broth microdilution (CLSI guidelines) to determine MIC values against Candida albicans or Aspergillus niger.
  • Zone of inhibition assays on agar plates, with fluconazole as a control. Note: This compound’s derivatives show MIC values 3× lower than fluconazole against A. niger .

Q. How to optimize reaction yields during scale-up synthesis?

  • Use microwave-assisted synthesis for acrylamide coupling (reduces reaction time from 4h to 30 mins).
  • Employ high-boiling solvents (e.g., DMF) for intermediates prone to decomposition.
  • Monitor reactions via in-line FTIR to detect intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.